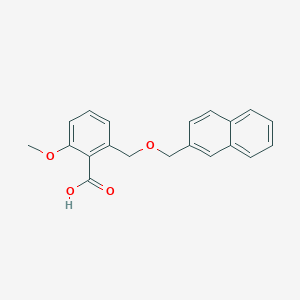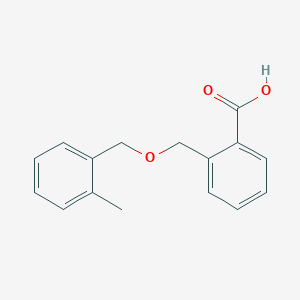
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate, commonly known as EMA, is a synthetic compound belonging to the family of N-acyl-2-oxoindolin-3-ylidene derivatives. It is a colorless solid and is soluble in organic solvents. EMA has been studied extensively for its potential applications in the field of medicine, such as in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of EMA is not yet fully understood. However, it is believed that EMA works by targeting and inhibiting the activity of certain enzymes involved in the synthesis and degradation of proteins. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
EMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EMA in laboratory experiments include its low cost, its stability in organic solvents, and its ability to be synthesized in a relatively short amount of time. Additionally, EMA has been shown to possess a variety of biochemical and physiological effects, which makes it an ideal compound for use in laboratory experiments. However, there are some limitations to using EMA in laboratory experiments. For example, the mechanism of action of EMA is not yet fully understood, which can make it difficult to interpret the results of experiments involving EMA. Additionally, the effects of EMA may vary depending on the concentration of the compound and the type of cell or organism being studied.
Direcciones Futuras
The future of EMA is promising, as there are several potential applications for this compound. One potential application of EMA is as an anti-angiogenic agent, which could be used to treat cancer and other diseases. Additionally, EMA could be used as an antibiotic or antiviral agent, as it has been shown to inhibit the growth of certain bacteria and viruses. Additionally, further research could be conducted to better understand the mechanism of action of EMA and to identify new potential applications for this compound. Finally, additional research could be conducted to determine the optimal concentrations and dosing regimens for EMA in order to maximize its effectiveness.
Métodos De Síntesis
EMA is synthesized through a reaction between ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate and a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of approximately 80°C. The reaction is complete when all of the reactants have been consumed and the desired product, EMA, has been formed.
Aplicaciones Científicas De Investigación
EMA has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been studied for its ability to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been studied for its potential use as an anti-angiogenic agent, which could be used to treat cancer and other diseases.
Propiedades
IUPAC Name |
ethyl 3-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-26-19(25)12-6-5-7-13(10-12)27-11-16(23)21-22-17-14-8-3-4-9-15(14)20-18(17)24/h3-10,20,24H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPTXNGLIKSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)





